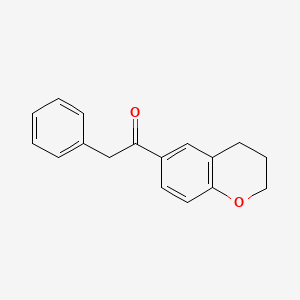
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chroman-6-yl)-2-phenylethanone is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
The synthesis of 1-(Chroman-6-yl)-2-phenylethanone can be achieved through several methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. This method provides good yields and is efficient in terms of reaction time and conditions . The reaction typically involves the use of ethanol as a solvent and pyrrolidine as a catalyst .
In an industrial setting, the production of 1-(Chroman-6-yl)-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability.
化学反应分析
1-(Chroman-6-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols .
科学研究应用
1-(Chroman-6-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has indicated potential applications in the development of new therapeutic agents. Its biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(Chroman-6-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and enzymes .
相似化合物的比较
1-(Chroman-6-yl)-2-phenylethanone can be compared with other chroman derivatives, such as:
2,2-Dimethyl-4-oxo-8-(2-oxopropyl)-chroman-6-yl-acetate: This compound has similar antioxidant and anti-inflammatory properties but differs in its structural features and specific biological activities.
1-(7-Hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone: Another chroman derivative with notable biological activities, including anti-HIV and antiarrhythmic effects.
The uniqueness of 1-(Chroman-6-yl)-2-phenylethanone lies in its specific combination of the chroman ring and phenylethanone moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
101019-06-1 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-chromen-6-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H16O2/c18-16(11-13-5-2-1-3-6-13)14-8-9-17-15(12-14)7-4-10-19-17/h1-3,5-6,8-9,12H,4,7,10-11H2 |
InChI 键 |
ADCZFYKRNHMQGL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C(=O)CC3=CC=CC=C3)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


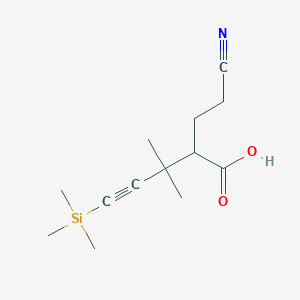


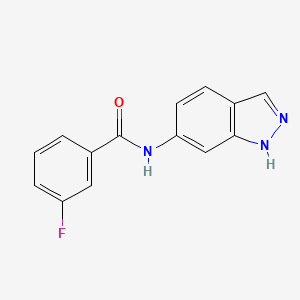
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)
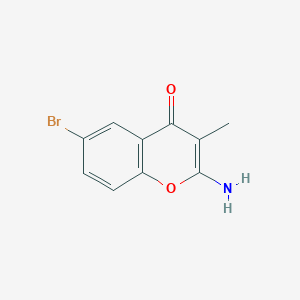

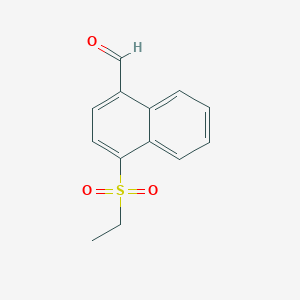
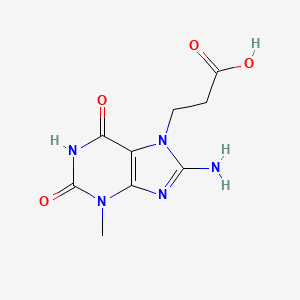


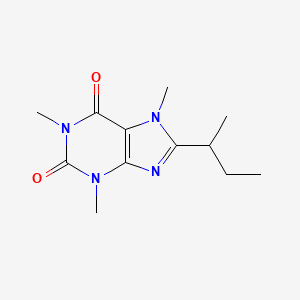
![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)

